5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a piperazinyl-benzoyl group and an (E)-configured ethenyl linkage to a 2-methoxyphenyl ring. Its molecular formula is C25H24N4O4, with a molecular weight of 444.49 g/mol . The structural components include:
- Piperazine ring: Functionalized with a 4-methoxybenzoyl group at the N1 position.
- Oxazole core: Positions 2 and 5 are substituted with an (E)-styrenyl group (2-methoxyphenyl) and the piperazinyl-benzoyl moiety, respectively.
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-20-10-7-19(8-11-20)24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(33-25)12-9-18-5-3-4-6-22(18)32-2/h3-12H,13-16H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMRTWFPSOWDD-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS No. 941009-07-0) is a complex organic molecule known for its diverse biological activities. This compound features a piperazine ring, an oxazole ring, and methoxy substituents, contributing to its pharmacological relevance. The molecular formula is with a molecular weight of 444.5 g/mol.
Structural Characteristics
The structural composition of this compound includes:
- Piperazine Ring : Known for its ability to interact with various receptors and enzymes.
- Oxazole Ring : A five-membered heterocyclic ring that enhances the compound's bioactivity.
- Methoxy Groups : These substituents often play a role in modulating biological activity through electronic effects.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
-
Enzyme Inhibition : The compound shows potential inhibitory effects on various enzymes, including:
- Histone Deacetylases (HDACs) : Implicated in cancer therapy.
- Carbonic Anhydrase (CA) : Involved in regulating pH and fluid balance.
-
Receptor Modulation : The piperazine moiety allows interaction with neurotransmitter receptors, which may lead to effects such as:
- Antidepressant activity through serotonin receptor modulation.
- Anticancer effects via interaction with tyrosine kinases.
- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxic Activity :
- Enzyme Inhibition :
- Antidepressant Effects :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s analogs differ primarily in substituents on the benzoyl and ethenyl groups. Key examples include:
Key Observations:
- Electron-Withdrawing vs.
- Stereochemistry : The (E)-configuration of the ethenyl group is conserved in analogs, critical for maintaining planar geometry and π-π stacking interactions .
- Molecular Weight : Chlorinated and fluorinated analogs exhibit higher molecular weights (~448–474 g/mol) compared to methoxy derivatives (~444 g/mol), influencing pharmacokinetic properties like solubility .
Pharmacological Screening Data
Notable trends:
- Piperazine-Based Derivatives : Compounds with 4-arylpiperazine moieties (e.g., 18F-Mefway) are used in PET imaging of 5-HT1A receptors, hinting at possible neuropharmacological applications for the target compound .
- Carboxamide Analogs : Derivatives like benzo[b]furan-2-carboxamides show moderate-to-high yields (47–67%) and thermal stability (melting points up to 268°C), indicating robust synthetic feasibility for related structures .
Critical Notes and Limitations
Structural Nuances: Minor substituent changes (e.g., methoxy vs. fluoro at R1/R2) significantly impact physicochemical properties, necessitating careful SAR studies .
Data Gaps : Exact synthetic routes, in vitro/in vivo activity, and pharmacokinetic data for the target compound are unavailable in the provided evidence.
Configuration Sensitivity : The (E)-ethenyl configuration is crucial for maintaining molecular planarity; (Z)-isomers would likely exhibit divergent binding profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
